BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 4-Hydroxybut-2-
enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Hydroxybut-2-enoic acid

Cat. No.: B1220338

This technical guide provides a comprehensive overview of the chemical and biological
properties of 4-Hydroxybut-2-enoic acid, tailored for researchers, scientists, and
professionals in drug development.

Chemical Properties

4-Hydroxybut-2-enoic acid, also known as (E)-4-Hydroxycrotonic acid, is a hydroxy fatty acid
and a notable analog of y-Hydroxybutyric acid (GHB).[1] Its chemical structure and key
properties are summarized below.

Structure:

Table 1: Chemical and Physical Properties of 4-Hydroxybut-2-enoic Acid
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Property Value Source
CAS Number 24587-49-3 [1]
Molecular Formula C4H603 [1]
Molecular Weight 102.09 g/mol [2]
Melting Point 109 °C [3]

Boiling Point (Predicted)

338.7 £25.0 °C

[3]

Density (Predicted)

1.271 + 0.06 g/cm?3

[3]

pKa (Predicted)

4.31+0.10

[4]

Solubility

Water: 200 g/L (25 °C) DMSO:
<10.21 mg/ml

[3]4]

Spectral Data (Predicted)

While experimental spectra for 4-Hydroxybut-2-enoic acid are not readily available in the

cited literature, the following represents predicted spectral data based on its structure.

IH NMR (Proton Nuclear Magnetic Resonance):

e -OH (alcohol): Broad singlet, chemical shift dependent on solvent and concentration.

e -CH2-: Doublet of doublets.

e -CH=CH- (alkene): Two distinct multiplets, showing coupling to each other and the adjacent

CH2 group.

¢ -COOH (carboxylic acid): Broad singlet, typically downfield.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

» Four distinct signals are expected, corresponding to the four carbon atoms in different

chemical environments.[5]

o -CH2-OH: Signal in the range of 60-70 ppm.
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o -CH=CH-: Two signals in the alkene region (100-150 ppm).
o -COOH: Signal in the carboxylic acid region (170-180 ppm).

IR (Infrared) Spectroscopy:

O-H stretch (alcohol and carboxylic acid): Broadband in the region of 3500-2500 cm~1.[6]

C=0 stretch (carboxylic acid): Strong, sharp peak around 1700 cm~1,[6]

C=C stretch (alkene): Peak around 1650 cm~1,

C-0 stretch (alcohol and carboxylic acid): Peaks in the fingerprint region, typically between
1300-1000 cm~1.[6]

MS (Mass Spectrometry):

e Molecular lon (M+): A peak corresponding to the molecular weight (102.09 g/mol ) would be
expected.[2]

o Fragmentation: Common fragmentation patterns would involve the loss of water (M-18), the
carboxyl group (M-45), and cleavage of the carbon-carbon bonds.

Biological Activity and Signaling Pathway

4-Hydroxybut-2-enoic acid is recognized as a potent analog of y-Hydroxybutyric acid (GHB).
[1] It exhibits a higher binding affinity for the GHB receptor than GHB itself and is considered a
potential endogenous ligand.[1][4] The mechanism of action for GHB involves a complex
interplay between specific GHB receptors and GABAergic systems, particularly GABA-B
receptors.[7][8]

At pharmacological doses, GHB and its analogs can act as weak agonists at GABA-B
receptors.[9] They also bind to high-affinity GHB receptors, which are distributed in key brain
regions like the hippocampus, cortex, and dopaminergic structures.[9][10] The stimulation of
GHB receptors can lead to a reduction in dopamine release, while interactions with the
GABAergic system can have broader inhibitory effects on neuronal activity.[10]
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Experimental Protocols
Synthesis of (E)-4-hydroxybut-2-enoic acid

This protocol describes the synthesis of (E)-4-hydroxybut-2-enoic acid from ethyl (E)-4-
bromobut-2-enoate.[11]

Materials:

Ethyl (E)-4-bromobut-2-enoate (2 g, 10 mmol)
e Potassium hydroxide (KOH) (1.2 g, 21 mmol)
e Deionized water (10 mL)

e 1 M Hydrochloric acid (HCI)

o Ethyl acetate (EtOAC)

e Brine

e Anhydrous Magnesium Sulfate (MgSQOa)

e Round bottom flask
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Stir bar

Heating mantle

Separatory funnel

Rotary evaporator
Procedure:

e To a round bottom flask, add ethyl (E)-4-bromobut-2-enoate (2 g, 10 mmol), potassium
hydroxide (1.2 g, 21 mmol), and deionized water (10 mL).

¢ Stir the reaction mixture at 100 °C for 2 hours.

o After 2 hours, cool the mixture to room temperature and acidify with 1 M HCI until the pH is
acidic.

o Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
o Combine the organic layers and wash with brine.
» Dry the organic layer over anhydrous MgSOa.

» Filter the mixture and concentrate the filtrate to dryness using a rotary evaporator to yield the
title compound.
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Synthesis Workflow
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Stability and Hazards

Stability: Information on the specific stability of 4-Hydroxybut-2-enoic acid is limited in the
provided search results. As a general consideration for a molecule with alcohol, alkene, and
carboxylic acid functional groups, it should be stored in a cool, dry place away from strong
oxidizing agents.

Hazards: Based on information for the related compound 4-Hydroxybut-2-ynoic acid, 4-
Hydroxybut-2-enoic acid may cause skin irritation, serious eye irritation, and respiratory
irritation.[12] Standard laboratory safety precautions, including the use of personal protective
equipment such as gloves, safety glasses, and a lab coat, should be followed when handling
this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1220338#4-hydroxybut-2-enoic-acid-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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